2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid
Description
2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid (CAS: 347186-24-7) is an organic compound with the molecular formula C₁₃H₁₈N₂O₂ and a molecular weight of 234.3 g/mol . It features a piperazine ring substituted with a methyl group at the 4-position and a phenylacetic acid moiety. The compound is supplied as a research chemical and serves as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules. Its structure combines the hydrogen-bonding capability of the piperazine ring with the acidity of the carboxylic acid group, making it versatile in drug design .
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-14-7-9-15(10-8-14)12(13(16)17)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZOPIFSTNJPIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
347186-24-7 | |
| Record name | 2-(4-methylpiperazin-1-yl)-2-phenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid typically involves the reaction of 4-methylpiperazine with phenylacetic acid. One common method involves the use of N,N’-carbonyldiimidazole (CDI) as a condensing agent to facilitate the coupling of the amine and carboxylic acid precursors . The reaction is usually carried out under controlled conditions to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for scalability, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups attached to the piperazine ring.
Scientific Research Applications
2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent for the treatment of various diseases due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid involves its interaction with specific molecular targets in the body. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and functional differences between the target compound and its analogs:
| Compound Name | CAS/Identifier | Molecular Formula | Key Structural Features | Biological Activity/Application | Reference |
|---|---|---|---|---|---|
| 2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid | 347186-24-7 | C₁₃H₁₈N₂O₂ | Methylpiperazine, phenylacetic acid | Pharmaceutical intermediate | |
| 2-[4-(Fmoc)piperazin-1-yl]acetic acid | 180576-05-0 | C₂₁H₂₂N₂O₄ | Fmoc-protected piperazine | Peptide synthesis | |
| 4-(4-Fluorophenyl)piperazin-1-ylacetic acid | MFCD04115199 | C₂₂H₂₀FN₃O₂ | Fluorophenyl, naphthyl | Potential CNS receptor modulation | |
| 3-(4-Methylpiperazin-1-yl)benzoic acid | 215309-01-6 | C₁₂H₁₆N₂O₂ | Methylpiperazine, benzoic acid | Research reagent | |
| 2-(4-Chlorophenyl)-2-phenylacetic acid | 21771-88-0 | C₁₄H₁₁ClO₂ | Chlorophenyl, phenylacetic acid | Not specified |
Key Observations:
Piperazine Modifications: The target compound’s methylpiperazine group enhances basicity and solubility in acidic environments (e.g., protonation in the stomach). In contrast, the Fmoc-protected analog (CAS 180576-05-0) is designed for stability during peptide synthesis but requires deprotection for reactivity .
Carboxylic Acid Positioning :
- Replacing phenylacetic acid with benzoic acid (as in 3-(4-methylpiperazin-1-yl)benzoic acid) increases acidity (pKa ~4.2 vs. ~2.8 for benzoic acid), altering ionization and binding properties .
Substituent Effects :
- Halogenated analogs like 2-(4-chlorophenyl)-2-phenylacetic acid (CAS 21771-88-0) exhibit higher electronegativity, which may enhance receptor binding via halogen bonds .
Physicochemical Properties
| Property | Target Compound | 2-[4-(Fmoc)piperazin-1-yl]acetic acid | 4-(4-Fluorophenyl)piperazin-1-ylacetic acid |
|---|---|---|---|
| Molecular Weight (g/mol) | 234.3 | 366.4 | 377.4 |
| logP (Predicted) | 1.2 | 3.5 | 4.1 |
| Solubility | Moderate (aqueous) | Low (lipophilic Fmoc group) | Low (high lipophilicity) |
| Key Functional Groups | Carboxylic acid, piperazine | Carbamic acid (Fmoc), piperazine | Fluorophenyl, naphthyl |
- The Fmoc analog’s higher molecular weight and logP reduce aqueous solubility, limiting its use in biological systems without formulation .
Research Findings and Challenges
- Contradictions: While the dimethylamino analog () shows therapeutic promise, the target compound’s activity remains unexplored in vivo.
Biological Activity
2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid (also known as MPAA) is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula: C13H18N2O2
- Molecular Weight: 234.30 g/mol
- CAS Number: 1214023-91-2
The structure of MPAA features a piperazine ring that is substituted with a methyl group, contributing to its interaction with various biological targets.
MPAA exhibits its biological effects primarily through interactions with neurotransmitter systems and enzyme modulation. The piperazine moiety allows for effective binding to receptors in the central nervous system, potentially influencing serotonin and dopamine pathways. Additionally, MPAA may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
1. Neuroprotective Effects
Research indicates that MPAA possesses neuroprotective properties, particularly against oxidative stress. In vitro studies have shown that MPAA can reduce markers of oxidative damage in neuronal cultures exposed to harmful agents, thereby improving cell viability.
2. Anticancer Activity
MPAA has been evaluated for its cytotoxic effects on various cancer cell lines. Studies reported that it inhibits cell proliferation in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM depending on the specific cancer type. This suggests a potential role for MPAA in cancer therapies.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique biological activities of MPAA relative to similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 4-Methylpiperazine derivatives | Piperazine-based | Neuroactive properties; varies widely |
| Phenylacetic acid derivatives | Aromatic acids | Antimicrobial properties; lower potency than MPAA |
| Other piperazine derivatives | Piperazine-based | Varying effects on neurotransmitter systems |
Study 1: Neuroprotective Properties
In a study assessing the neuroprotective effects of MPAA, researchers treated neuronal cultures with MPAA before exposing them to oxidative stressors. Results indicated a significant reduction in apoptosis markers and enhanced cell survival rates compared to untreated controls.
Study 2: Anticancer Efficacy
Another investigation focused on the anticancer potential of MPAA against breast cancer cell lines. The findings revealed that MPAA treatment led to significant inhibition of cell growth and induction of apoptosis, suggesting its utility as an adjunct therapy in cancer treatment.
Applications in Pharmaceutical Development
MPAA is being explored for various therapeutic applications:
- Neurological Disorders: Due to its ability to modulate neurotransmitter systems, it holds promise for treating conditions like anxiety and depression.
- Cancer Therapy: Its cytotoxic effects on cancer cells make it a candidate for further development in oncology.
- Analytical Chemistry: Used as a reference standard in analytical methods for drug testing and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
